Cas no 1033202-08-2 (8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde)

8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- ACMC-209869
- AG-D-13940
- AK-28378
- ANW-14863
- CTK4A1966
- Imidazo[1,2-a]pyridine-3-carboxaldehyde,8-bromo-6-methyl-
- KB-46720
- FCH1401147
- AX8280197
- Z6629
- 202B082
- 1033202-08-2
- 8-bromo-6-methylH-imidazo[1,2-a]pyridine-3-carbaldehyde
- AS-69461
- FT-0769308
- CS-0042504
- MFCD10699669
- DTXSID30674516
- AKOS015834448
- DB-058977
- 8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde
-
- MDL: MFCD10699669
- Inchi: 1S/C9H7BrN2O/c1-6-2-8(10)9-11-3-7(5-13)12(9)4-6/h2-5H,1H3
- InChI Key: BUUMCTHNWPJIMU-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C(C([H])([H])[H])=C([H])N2C(C([H])=O)=C([H])N=C21
Computed Properties
- Exact Mass: 237.97400
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.4
- XLogP3: 2.6
Experimental Properties
- PSA: 34.37000
- LogP: 2.21770
8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde Security Information
8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B697215-100mg |
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM151278-100mg |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95+% | 100mg |
$117 | 2021-08-05 | |
Alichem | A029181422-25g |
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95% | 25g |
$474.24 | 2023-09-04 | |
TRC | B697215-250mg |
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
Chemenu | CM151278-250mg |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95+% | 250mg |
$195 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1113144-1g |
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 98% | 1g |
¥1987 | 2023-04-17 | |
Chemenu | CM151278-100mg |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95+% | 100mg |
$117 | 2022-06-14 | |
Chemenu | CM151278-1g |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95%+ | 1g |
$*** | 2023-04-03 | |
abcr | AB272972-5g |
8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde, 94%; . |
1033202-08-2 | 94% | 5g |
€348.00 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTX955-500mg |
8-bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1033202-08-2 | 95% | 500mg |
¥1015.0 | 2024-04-26 |
8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
Additional information on 8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde
Introduction to 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde (CAS No. 1033202-08-2)
8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde, with the CAS number 1033202-08-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a scaffold that has been extensively explored for its potential in drug discovery due to its ability to engage with various biological targets. The structural features of this molecule, particularly the presence of a bromine substituent at the 8-position and a formyl group at the 3-position, make it a versatile intermediate for synthesizing more complex pharmacophores.
The imidazo[1,2-apyridine core is a privileged structure in medicinal chemistry, known for its role in several bioactive molecules. Its dual aromatic system allows for interactions with multiple binding pockets in enzymes and receptors, making it an attractive scaffold for designing small-molecule inhibitors. The bromo group at the 8-position enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many drug candidates.
The methyl group at the 6-position of the imidazo[1,2-apyridine ring contributes to the steric and electronic properties of the molecule. This substitution can influence the compound's solubility, metabolic stability, and binding affinity. The 3-carbaldehyde functionality is particularly noteworthy as it serves as a versatile handle for further derivatization. Aldehydes are reactive sites that can undergo condensation reactions with amines to form Schiff bases or participate in cyclization reactions to form more complex heterocycles. These transformations are essential in generating novel molecular structures with potential therapeutic activity.
Recent advancements in drug discovery have highlighted the importance of iminoacetal derivatives derived from aldehydes like 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde. Iminoacetal formation involves the reaction of an aldehyde with an amine or amino acid derivative, leading to a stable intermediate that can be further modified. These derivatives have shown promise in targeting various diseases, including cancer and infectious disorders. The ability to generate diverse iminoacetal structures from this compound underscores its utility as a building block in medicinal chemistry.
One of the most compelling applications of 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often dysregulated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that disrupt aberrant signaling networks. The brominated imidazopyridine scaffold provides a platform for creating kinase inhibitors by allowing modifications that optimize binding affinity and selectivity.
The role of brominated heterocycles in medicinal chemistry cannot be overstated. The presence of a bromine atom allows for easy manipulation through transition-metal-catalyzed cross-coupling reactions, which are fundamental tools in synthetic organic chemistry. These reactions enable the construction of complex molecular architectures from simpler precursors like 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde. For instance, palladium-catalyzed Suzuki couplings can be used to introduce aryl or heteroaryl groups at various positions of the imidazopyridine ring, expanding its pharmacological potential.
In addition to its role as an intermediate in drug synthesis, 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde has been explored for its biological activity. Preclinical studies have demonstrated its efficacy in inhibiting certain enzymes and receptors associated with inflammatory and infectious diseases. The formyl group at the 3-position allows for further derivatization into amides or esters, which can modulate biological activity by altering solubility and metabolic stability. These modifications are crucial in optimizing drug-like properties such as bioavailability and target engagement.
The synthesis of 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as imidazole and pyridine derivatives, researchers can construct the imidazopyridine core through cyclization reactions followed by functional group interconversions. The introduction of the bromine atom typically occurs via electrophilic aromatic substitution or metal-halogen exchange methods. Once synthesized, this compound serves as a versatile building block for generating libraries of derivatives for high-throughput screening.
The growing interest in bioconjugation strategies has also positioned 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde as a valuable starting material for developing probes and imaging agents. Bioconjugation involves linking small molecules to biomolecules such as antibodies or peptides to enhance their diagnostic or therapeutic applications. The aldehyde functionality at the 3-position facilitates these conjugations through amide bond formation, enabling the creation of targeted therapeutics or imaging agents with improved specificity and efficacy.
Future directions in the research involving 8-Bromo-6-methylimidazo[1,2-apyridine-3-carbaldehyde may focus on exploring its potential in modulating emerging therapeutic targets such as protein-protein interactions or epigenetic modifiers. Advances in computational chemistry and machine learning have accelerated the identification of novel molecular scaffolds with desired biological activities. By leveraging these technologies alongside traditional synthetic methods, researchers can rapidly screen and optimize derivatives of this compound for new therapeutic applications.
In conclusion,8-Bromo-6-methylimidazo[1,2-pyridinecarbaldehyde (CAS No. 10332020802) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features make it an excellent intermediate for synthesizing complex molecules, particularly kinase inhibitors and bioconjugates. The ongoing exploration of its derivatives underscores its importance as a building block in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
1033202-08-2 (8-Bromo-6-methylimidazo1,2-apyridine-3-carbaldehyde) Related Products
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
